molecular formula C7H7NO3 B155724 4-Methoxynicotinic acid CAS No. 10177-31-8

4-Methoxynicotinic acid

Cat. No. B155724
CAS RN: 10177-31-8
M. Wt: 153.14 g/mol
InChI Key: DXFMVOIWKXLAQF-UHFFFAOYSA-N
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Description

4-Methoxynicotinic acid is a compound that is structurally related to nicotinic acid, with a methoxy group at the fourth position of the pyridine ring. While the provided papers do not directly discuss 4-methoxynicotinic acid, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be extrapolated to 4-methoxynicotinic acid.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from commercially available or easily synthesized intermediates. For instance, the synthesis of (±)-4-methoxydecanoic acid, a compound with antifungal properties, was achieved in six steps from 4-penten-1-ol, demonstrating the potential for functionalization of fatty acids to enhance biological activity . Similarly, the synthesis of 4-aminonicotinic acid from isoquinoline through a novel four-step route indicates the feasibility of synthesizing nicotinic acid derivatives through careful selection of starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure and conformational analysis of compounds closely related to 4-methoxynicotinic acid, such as isonicotinic acid derivatives, have been studied using ab initio and density functional theory (DFT) calculations. These studies reveal the stability of different conformers and provide insights into the electronic properties of the molecules, such as dipole moment, polarizability, and the energy gap between the highest occupied and lowest unoccupied molecular orbitals .

Chemical Reactions Analysis

The chemical reactivity of nicotinic acid derivatives can be inferred from the synthesis and characterization of Schiff base compounds derived from isonicotinic acid. These compounds exhibit specific configurations and intermolecular hydrogen bonding in their crystal structures, which could influence their reactivity in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinic acid derivatives can vary significantly depending on their molecular structure. For example, the study of tautomeric polymorphism of 4-hydroxynicotinic acid reveals different packing motifs and phase behaviors, which are characterized by techniques such as differential scanning calorimetry (DSC), hot-stage microscopy (HSM), and thermogravimetric analysis (TGA) . These findings suggest that 4-methoxynicotinic acid may also exhibit polymorphism and distinct physical properties that could be relevant for its applications.

Relevant Case Studies

Case studies involving the use of nicotinic acid derivatives in the synthesis of lanthanide complexes show that these compounds can serve as ligands to form complexes with interesting luminescence properties . This suggests potential applications of 4-methoxynicotinic acid in the field of materials science, particularly in the development of luminescent materials.

Scientific Research Applications

  • Cosmeceutical Applications in Skincare Products

    • Field : Dermatology and Cosmetology .
    • Application : Niacinamide has become a key functional ingredient in diverse skincare products and cosmetics . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cutaneous cells .
    • Methods : Niacinamide is applied topically, alone or in combination with other active ingredients, to reduce the progression of skin aging and hyperpigmentation .
    • Results : It was shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation .
  • Therapeutic Applications

    • Field : Medicine .
    • Application : The intrinsic properties of niacinamide may be applied to managing acne vulgaris, melasma, and psoriasis .
    • Methods : The specific methods of application can vary depending on the condition being treated, but it often involves topical application or oral supplementation .
    • Results : Niacinamide has been found to be effective in managing these conditions, though the specific results can vary depending on the individual and the severity of their condition .

Safety And Hazards

4-Methoxynicotinic acid may cause serious eye irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound . In case of contact with skin or eyes, it is advised to rinse with plenty of water and consult a physician .

properties

IUPAC Name

4-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-6-2-3-8-4-5(6)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFMVOIWKXLAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626247
Record name 4-Methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxynicotinic acid

CAS RN

10177-31-8
Record name 4-Methoxy-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10177-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxypyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
WCJ Ross - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… 4-Methoxynicotinic acid was stable in boiling water at pH 4; at this pH the ring-nitrogen atom (pKa about 2.5) will not be appreciably protonated. Wieland et a1.l2 considered a number …
Number of citations: 34 pubs.rsc.org
EC Taylor Jr, AJ Crovetti - Journal of the American Chemical …, 1956 - ACS Publications
… (59.6-62.2%) of white platelets of 4-methoxynicotinic acid-l-oxide, mp 202 dec. Anal. Caled, for C7H7NCL: C,49.7… of 4-methoxynicotinic acid-l-oxide in 510 ml. of absolute methanol was …
Number of citations: 39 pubs.acs.org
LA Zhmurenko, SA Borisenko, OM Glozman… - Pharmaceutical …, 1980 - Springer
… a definite anticonvulsant andanalgesic activity [5, 6]; some of them are reserpine antigonists and intensify the action of amphetamine [5], while amides of 4- methoxynicotinic acid are …
Number of citations: 3 link.springer.com
R Lang, A Wahl, T Skurk, EF Yagar… - Analytical …, 2010 - ACS Publications
… carbonate, the solution was extracted with chloroform (5 × 20 mL); the combined organic layers were dried over sodium sulfate, filtered, and evaporated yielding 4-methoxynicotinic acid …
Number of citations: 66 pubs.acs.org
T KITAGAWA, S MIZUKAMI, E HIRAI - Chemical and Pharmaceutical …, 1978 - jstage.jst.go.jp
… Methyl 4-Methoxynicotinate (8a)—Compound 8a was synthesized from 2 g of 4-methoxynicotinic acid“) by the same method as described for 7a. The crude product which was obtained …
Number of citations: 12 www.jstage.jst.go.jp
北川隆康, 水上聰, 平井瑛三 - Chemical and Pharmaceutical Bulletin, 1978 - jlc.jst.go.jp
… Methyl 4-Methoxynicotinate (8a)—Compound 8a was synthesized from 2 g of 4-methoxynicotinic acid“) by the same method as described for 7a. The crude product which was obtained …
Number of citations: 2 jlc.jst.go.jp
M Rommel, A Ernst, U Koert - 2007 - Wiley Online Library
Efficient syntheses of three novel scaffolds for potential β‐glycosidase inhibitors were developed: The first consists of a 2,7‐dioxabicyclo[2.2.1]heptane derivative, which was prepared …
Y Zhao, CA Geng, CL Sun, YB Ma, XY Huang, TW Cao… - Fitoterapia, 2014 - Elsevier
Three new polyacetylenes, 8-(Z)-decene-4, 6-diyne-1, 3, 10-triol (1), 1, 3S, 8S-trihydroxydec-9-en-4, 6-yne (2), 3S, 8S-dihydroxydec-9-en-4, 6-yne 1-O-β -D-glucopyranoside (3), and …
Number of citations: 53 www.sciencedirect.com
R Moslin, Y Zhang, ST Wrobleski, S Lin… - Journal of Medicinal …, 2019 - ACS Publications
As a member of the Janus (JAK) family of nonreceptor tyrosine kinases, TYK2 plays an important role in mediating the signaling of pro-inflammatory cytokines including IL-12, IL-23, and …
Number of citations: 56 pubs.acs.org
RJ Anderson, JB Hill, JC Morris - The Journal of Organic …, 2005 - ACS Publications
… Acid chloride 6 was generated in 97% yield from 2-chloro-4-methoxynicotinic acid (19) by reaction with oxalyl chloride. Acid 19 was obtained in 4 steps from commercially available …
Number of citations: 55 pubs.acs.org

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